Ethyl 3-phenylglycidate

説明

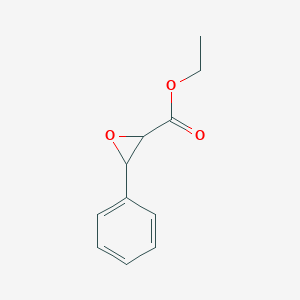

Ethyl 3-phenylglycidate, systematically known as ethyl 3-phenyloxirane-2-carboxylate, is an organic compound characterized by an epoxide ring fused to an ester functional group. nih.gov This structure is the key to its synthetic utility. The compound is a versatile building block, primarily because the strained epoxide ring can be opened by various nucleophiles, leading to a diverse range of derivatives. chemimpex.comchemimpex.com This reactivity allows for the efficient creation of complex molecules, making it a valuable asset in both academic and industrial research settings. chemimpex.com

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 121-39-1 | chemimpex.comsigmaaldrich.comscbt.com |

| Molecular Formula | C₁₁H₁₂O₃ | chemimpex.comscbt.com |

| Molecular Weight | 192.21 g/mol | chemimpex.comscbt.com |

| Appearance | Colorless to slightly yellow liquid | nih.govchemimpex.com |

| IUPAC Name | ethyl 3-phenyloxirane-2-carboxylate | nih.gov |

The importance of this compound stems from its role as a key intermediate in the synthesis of a multitude of organic compounds. chemimpex.com In organic synthesis, it serves as a versatile building block, enabling chemists to construct complex molecular architectures efficiently. chemimpex.com The epoxide ring is highly reactive and can undergo ring-opening reactions to introduce new functional groups, a critical step in the synthesis of elaborate molecules. chemimpex.commychemblog.com

In the realm of medicinal chemistry , this compound and its analogs are crucial for developing biologically active molecules. chemimpex.com The optically pure forms of the compound are particularly valuable. For instance, (2R,3S)-ethyl-3-phenylglycidate is a key intermediate in the synthesis of the C-13 side chain of Taxol, a potent anti-cancer drug. mdpi.com It is also utilized in the synthesis of Reboxetine, a norepinephrine (B1679862) reuptake inhibitor used as an antidepressant. mdpi.com The development of chiral compounds is a significant area of its application, as stereochemistry is often critical for the efficacy and safety of pharmaceutical drugs. chemimpex.comchemimpex.com

Beyond these specific examples, the compound serves as an intermediate in the synthesis of various other pharmaceuticals, including analgesics and anti-inflammatory agents. chemimpex.com The glycidic ester framework provided by this compound is a common motif in many biologically active natural products and pharmaceutical intermediates. jk-sci.com Its analogs, such as (2R,3S)-3-(4-methylphenyl)glycidic acid methyl ester, are important for creating cardiovascular drugs like diltiazem (B1670644). mdpi.com

The compound's utility also extends to other areas of chemical research:

Agrochemicals: It is explored in the development of pesticides and herbicides. chemimpex.com

Polymer Chemistry: It is used in producing specialty polymers, enhancing material stability and performance. chemimpex.com

Flavor and Fragrance: Its aromatic properties make it a valuable ingredient in formulating unique scents and flavors, such as strawberry. chemimpex.comchemicalbook.comchemicalbook.com

The chemistry of glycidic esters is intrinsically linked to the Darzens reaction , also known as the Darzens condensation or glycidic ester condensation. jk-sci.comwikipedia.org This pivotal reaction was discovered in 1904 by the French organic chemist Auguste Georges Darzens. wikipedia.orgscentspiracy.comunacademy.com The reaction involves the condensation of a ketone or an aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester, or "glycidic ester". jk-sci.comwikipedia.orglscollege.ac.in

While Darzens is credited with developing and generalizing the reaction, the first synthesis of a glycidic ester was actually reported by Erlenmeyer in 1892, who condensed benzaldehyde (B42025) with ethyl chloroacetate (B1199739) using sodium metal. sciencemadness.org Shortly after Darzens' initial publications, Claisen reported in 1905 that sodium amide could also be effectively used as the condensing agent. sciencemadness.org Darzens himself preferred sodium ethoxide for the condensation. sciencemadness.org

The Darzens reaction was significant because it provided a novel and controlled method to synthesize epoxides, which were a relatively new class of compounds at the time. scentspiracy.com The mechanism of the reaction is similar to an aldol (B89426) reaction. mychemblog.comlscollege.ac.in A base is used to deprotonate the α-haloester, forming a resonance-stabilized enolate. This nucleophilic enolate then attacks the carbonyl carbon of the aldehyde or ketone. The resulting intermediate then undergoes an intramolecular nucleophilic substitution to form the epoxide ring. mychemblog.comlscollege.ac.in

Table 2: Key Milestones in Glycidic Ester Chemistry

| Year | Scientist(s) | Contribution | Reference |

|---|---|---|---|

| 1892 | Erlenmeyer | First reported synthesis of a glycidic ester. | sciencemadness.org |

| 1904 | Auguste Georges Darzens | Discovered and developed the general glycidic ester condensation. jk-sci.comwikipedia.orgscentspiracy.com | jk-sci.comwikipedia.orgscentspiracy.com |

| 1905 | Claisen | Reported the use of sodium amide as a condensing agent. | sciencemadness.org |

The glycidic esters produced by the Darzens reaction are valuable synthetic intermediates. mychemblog.comjk-sci.com Hydrolysis of the ester followed by decarboxylation can lead to a rearrangement that forms aldehydes or ketones, effectively allowing for the homologation (extending the carbon chain) of the original carbonyl compound. wikipedia.orgorganicreactions.org This versatility established the Darzens reaction and the resulting glycidic esters as a fundamental tool in the arsenal (B13267) of synthetic organic chemists. scentspiracy.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 3-phenyloxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-13-11(12)10-9(14-10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMAKLPNAAZVCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Record name | ETHYL-3-PHENYLGLYCIDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8025886 | |

| Record name | Ethyl 2,3-epoxy-3-phenylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl-3-phenylglycidate appears as clear pale yellow or yellow liquid. (NTP, 1992), Colorless to pale yellow liquid with a strong fruity odor like strawberries; [HSDB], Clear, Colourless to pale yellow liquid; Strong fruity aroma suggestive of strawberry | |

| Record name | ETHYL-3-PHENYLGLYCIDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl 2,3-epoxy-3-phenylpropionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5175 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl 3-phenylglycidate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1566/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

509 to 518 °F at 760 mmHg (NTP, 1992) | |

| Record name | ETHYL-3-PHENYLGLYCIDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 200 °F (NTP, 1992), 100 °C | |

| Record name | ETHYL-3-PHENYLGLYCIDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL 2,3-EPOXY-3-PHENYLPROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble (1-10 mg/ml) (NTP, 1992), 1:6 IN 70% ALCOHOL; 1:1 IN 80% ALCOHOL, Insoluble in water; Soluble in ether, oils, Soluble (in ethanol) | |

| Record name | ETHYL-3-PHENYLGLYCIDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL 2,3-EPOXY-3-PHENYLPROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl 3-phenylglycidate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1566/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.122 (NTP, 1992) - Denser than water; will sink, 1.120-1.128 @ 25/25 °C, 1.120-1.125 | |

| Record name | ETHYL-3-PHENYLGLYCIDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL 2,3-EPOXY-3-PHENYLPROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl 3-phenylglycidate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1566/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Color/Form |

COLORLESS TO PALE-YELLOW LIQUID | |

CAS No. |

121-39-1, 54276-44-7 | |

| Record name | ETHYL-3-PHENYLGLYCIDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl 3-phenylglycidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,3-epoxy-3-phenylpropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-phenylglycidate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Oxiranecarboxylic acid, 3-phenyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2,3-epoxy-3-phenylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-phenyloxirane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3-PHENYLGLYCIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VVS520ZWM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYL 2,3-EPOXY-3-PHENYLPROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl phenylglycidate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031623 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

less than 32 °F (NTP, 1992) | |

| Record name | ETHYL-3-PHENYLGLYCIDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Advanced Synthetic Methodologies for Ethyl 3 Phenylglycidate

Darzens Condensation: Principles and Modern Adaptations

The Darzens condensation, also known as the glycidic ester condensation, is a fundamental reaction in organic chemistry for the formation of α,β-epoxy esters. wikipedia.org Discovered by Auguste Georges Darzens in 1904, this reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base. wikipedia.org

Mechanistic Insights into α,β-Epoxy Ester Formation

The mechanism of the Darzens reaction commences with the deprotonation of the α-haloester at the halogenated carbon by a strong base, forming a resonance-stabilized enolate. wikipedia.orgorganic-chemistry.org This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone in a step analogous to an aldol (B89426) addition. wikipedia.org The resulting alkoxide intermediate subsequently undergoes an intramolecular SN2 reaction, where the oxygen anion displaces the halide on the adjacent carbon, forming the characteristic epoxide ring. wikipedia.orgorganic-chemistry.org This sequence results in the net condensation of the two reactant molecules with the elimination of a salt, such as sodium chloride. wikipedia.org

The reaction typically produces a mixture of cis and trans diastereomers of the α,β-epoxy ester, with the ratio often falling between 1:1 and 1:2. organic-chemistry.org The stereoselectivity of the Darzens reaction can be complex due to the two-step mechanism involving both the initial aldol-type addition and the subsequent epoxide ring closure. researchgate.net

Optimization of Reaction Conditions and Reagents

A variety of bases can be employed for the initial deprotonation, with common choices including sodium ethoxide, sodium amide, and potassium carbonate. researchgate.netprepchem.commdpi.com To prevent side reactions like acyl exchange, it is often preferable to use an alkoxide base that corresponds to the alcohol portion of the ester. wikipedia.org

Recent research has also explored organocatalytic approaches. For example, a cyclopropenimine superbase has been shown to be an effective organocatalyst for the Darzens reaction, affording α,β-epoxy carbonyl compounds in good yields. mdpi.com This method utilizes the high basicity and low nucleophilicity of the catalyst, which can be generated in situ from its hydrochloride salt in the presence of a sacrificial base like potassium carbonate. mdpi.com In one example, the reaction of p-bromobenzaldehyde with t-butyl-chloroacetate using this system resulted in a 93% conversion and a 67% isolated yield of the product. mdpi.com

Stereoselective and Enantioselective Synthesis

The synthesis of specific stereoisomers of ethyl 3-phenylglycidate is of paramount importance, as different enantiomers can exhibit distinct biological activities and serve as precursors for different chiral drugs. chemimpex.com

Biocatalytic Approaches for Chiral Resolution and Asymmetric Synthesis

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds, offering high selectivity under mild reaction conditions. nih.govnih.gov

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding diols. In the context of racemic this compound, enantioselective EHs can be used to selectively hydrolyze one enantiomer, leaving the other unreacted and thus achieving a kinetic resolution.

A study utilizing whole cells of a Pseudomonas sp. demonstrated the effective resolution of racemic this compound. nih.gov The cells, which exhibited enantioselective epoxide hydrolase activity, were grown on sucrose (B13894) and used in a reaction medium containing 10% (v/v) dimethyl formamide (B127407) as a co-solvent. nih.gov This biocatalytic system produced (2R,3S)-ethyl 3-phenylglycidate with a high enantiomeric excess (ee) of 95% and a yield of 26% after 12 hours from a 0.2% (w/v) solution of the racemate. nih.gov

Similarly, a newly isolated strain of Galactomyces geotrichum ZJUTZQ200, which also contains an epoxide hydrolase, was employed for the resolution of racemic this compound. mdpi.com After optimizing reaction conditions, including co-solvents, pH, and substrate-to-cell ratio, this method afforded (2R,3S)-ethyl 3-phenylglycidate with an excellent enantiomeric excess of over 99% in an 8-hour reaction. mdpi.com The study highlighted the significant influence of these parameters on the bioresolution process. mdpi.com

Table 1: Epoxide Hydrolase-Mediated Bioresolution of this compound

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reaction Time |

| Pseudomonas sp. whole cells | racemic this compound | (2R,3S)-ethyl 3-phenylglycidate | 95% | 26% | 12 h |

| Galactomyces geotrichum ZJUTZQ200 | racemic this compound | (2R,3S)-ethyl 3-phenylglycidate | >99% | Not specified | 8 h |

Lipases are another class of enzymes widely used in biocatalysis for the enantioselective hydrolysis of esters. mdpi.com In the case of racemic this compound, lipases can selectively hydrolyze one of the enantiomers, allowing for the separation of the remaining unreacted ester enantiomer.

The use of lipases for the preparation of chiral phenylglycidate synthons has been extensively reported. mdpi.com For instance, Lecitase Ultra immobilized in gelatin has been used as a biocatalyst to obtain (2R,3S)-ethyl 3-phenylglycidate with an enantiomeric excess greater than 99%. mdpi.com

The choice of enzyme and reaction conditions is crucial for achieving high enantioselectivity. Lipases from various microbial sources, such as Pseudomonas and Burkholderia, have been successfully employed for the kinetic resolution of a wide range of chiral building blocks. nih.gov

Whole-Cell Biotransformations

Whole-cell biotransformation has emerged as a powerful and environmentally benign strategy for producing enantiomerically pure this compound. This method leverages the inherent stereoselectivity of enzymes within microbial cells to resolve racemic mixtures.

A notable example involves the use of a newly isolated Galactomyces geotrichum ZJUTZQ200 strain, which contains an epoxide hydrolase. mdpi.com This enzyme facilitates the kinetic resolution of racemic this compound (rac-EPG) to yield the (2R,3S)-enantiomer with high enantioselectivity. mdpi.com The process involves the hydrolysis of one enantiomer, leaving the desired one unreacted.

Optimization of the reaction conditions is critical for achieving high efficiency. Factors such as co-solvents, pH, and the ratio of substrate to cells significantly influence the bioresolution. mdpi.com Under optimized conditions, (2R,3S)-ethyl 3-phenylglycidate was obtained with an enantiomeric excess (e.e.) of over 99% after an 8-hour reaction. mdpi.com The use of whole cells offers advantages over isolated enzymes, as it eliminates the need for costly and time-consuming enzyme purification.

The substrate specificity of the epoxide hydrolase from G. geotrichum ZJUTZQ200 has been investigated, showing high enantioselectivity towards this compound and its derivatives. nih.gov This suggests a broad potential for this biocatalyst in the production of various chiral phenylglycidate synthons. nih.gov

| Biocatalyst | Substrate | Product | Enantiomeric Excess (e.e.) | Yield | Reference |

| Galactomyces geotrichum ZJUTZQ200 | rac-Ethyl 3-phenylglycidate | (2R,3S)-Ethyl 3-phenylglycidate | >99% | 37.1% | mdpi.comnih.gov |

| Pseudomonas putida cells | rac-3-Phenylglycidic acid methyl ester | (2R,3S)-3-Phenylglycidic acid methyl ester | - | - | nih.gov |

| Lecitase Ultra (immobilized) | rac-Ethyl 3-phenylglycidate | (2R,3S)-Ethyl 3-phenylglycidate | >99% | - | nih.gov |

Asymmetric Chemical Epoxidation Strategies

Asymmetric chemical epoxidation represents a cornerstone in the stereoselective synthesis of epoxides like this compound. These methods employ chiral catalysts to control the stereochemical outcome of the epoxidation of an achiral precursor, typically an alkene.

Peracid-mediated epoxidation is a classic and effective method for the conversion of alkenes to epoxides. When combined with a chiral substrate or catalyst, this reaction can proceed with high diastereoselectivity. In the context of this compound, the starting material is typically ethyl cinnamate.

The development of peptide-based catalysts has shown promise in this area. For instance, catalysts derived from aspartic acid can form chiral peracids in situ, which then act as the epoxidizing agent. nih.gov The stereoselectivity of these reactions can be finely tuned by modifying the peptide backbone and reaction conditions. nih.gov For example, performing the reaction at lower temperatures, such as -10 °C, has been shown to significantly increase the enantiomeric excess of the resulting epoxide. nih.gov

The choice of solvent and the hydrogen peroxide source (e.g., urea-hydrogen peroxide) can also influence the enantioselectivity, with some conditions leading to an e.e. of up to 92%. nih.gov

| Catalyst System | Alkene Substrate | Product e.e. | Reaction Conditions | Reference |

| Aspartic acid-derived peptide | Carbamate-substituted alkene | 89% | -10 °C | nih.gov |

| Aspartic acid-derived peptide | Carbamate-substituted alkene | 92% | Toluene, UHP | nih.gov |

Chiral Auxiliary-Based Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recovered for reuse. wikipedia.org This strategy has been successfully applied to the asymmetric synthesis of various compounds.

In the synthesis of molecules structurally related to this compound, chiral auxiliaries like oxazolidinones and camphorsultam have proven effective. wikipedia.orgtcichemicals.com For instance, Evans' oxazolidinone auxiliaries are widely used to direct stereoselective aldol reactions, which can be a key step in building the carbon skeleton of the target molecule. tcichemicals.com The chiral auxiliary is first acylated, and the resulting N-acyl oxazolidinone undergoes a highly diastereoselective reaction with an aldehyde. wikipedia.org

Similarly, camphorsultam has been employed as a chiral auxiliary in Michael additions and Claisen rearrangements, demonstrating its versatility in controlling stereochemistry. wikipedia.org The choice of the chiral auxiliary is critical, as it dictates the facial selectivity of the reaction. For example, (R)-2-phenylglycine has been used as a chiral auxiliary to control the absolute stereochemistry of newly formed stereogenic centers in the synthesis of β-lactams. scispace.com

Reaction Mechanisms and Chemical Transformations Involving Ethyl 3 Phenylglycidate

Epoxide Ring-Opening Reactions and Nucleophilic Substitutions

The high reactivity of the epoxide ring in ethyl 3-phenylglycidate is primarily due to significant ring strain, making it susceptible to nucleophilic attack. libretexts.org These ring-opening reactions proceed via an S\textsubscript{N}2 mechanism, where the epoxide oxygen acts as the leaving group after protonation (in acidic or neutral conditions) or is displaced directly by a strong nucleophile (in basic conditions). chemistrysteps.comlibretexts.org

The general mechanism involves the nucleophile attacking one of the electrophilic carbons of the epoxide ring. This attack leads to the cleavage of a carbon-oxygen bond and the formation of a new bond between the nucleophile and the carbon. The stereochemistry of this process is a key feature; the nucleophilic attack occurs from the side opposite to the epoxide oxygen, resulting in an inversion of configuration at the site of attack and the formation of trans or anti products. chemistrysteps.com

Common nucleophiles that react with epoxides in this manner include hydroxides, thiols, cyanides, Grignard reagents, and lithium aluminum hydride. chemistrysteps.com For instance, the reaction of (2R,3S)-Ethyl 3-phenylglycidate with sodium azide (B81097) in methanol (B129727) yields the corresponding azido (B1232118) alcohol, a key step in the synthesis of the Taxol C-13 side chain. nih.gov

The regioselectivity of the epoxide ring-opening of this compound and its derivatives is highly dependent on the reaction conditions, particularly the nature of the nucleophile and the solvent.

Under basic or neutral conditions, strong nucleophiles preferentially attack the less sterically hindered carbon atom of the epoxide ring. youtube.com This is a classic S\textsubscript{N}2-type mechanism where steric hindrance plays a dominant role in determining the site of attack.

Conversely, under acidic conditions, the reaction proceeds through a mechanism with partial S\textsubscript{N}1 character. libretexts.org The epoxide oxygen is first protonated, making it a better leaving group. This is followed by the nucleophilic attack on the more substituted carbon atom, as this carbon can better stabilize the developing positive charge in the transition state. libretexts.org

A study on the reaction of methyl trans-3-(4-methoxyphenyl)glycidate with various thiophenols highlighted the significant influence of temperature and solvent on both regio- and stereoselectivity. rsc.org At room temperature in the absence of a catalyst, the reaction favored the formation of the erythro-isomer, a product of trans-opening. However, at higher temperatures, the threo-isomer, resulting from cis-opening, was the predominant product. rsc.org Furthermore, in a dipolar aprotic solvent, a regioisomer was formed, with its yield increasing with the electron-donating ability of the substituents on the thiophenol. rsc.org

| Compound No. | Substrate | Enantiomeric Excess (e.e.s %) | Enantiomeric Selectivity (E value) |

|---|---|---|---|

| 1 | This compound | >99 | >49 |

| 2 | Mthis compound | >95 | >30 |

| 3 | n-Propyl 3-phenylglycidate | >95 | >30 |

| 4 | Isopropyl 3-phenylglycidate | >95 | >30 |

| 5 | Ethyl 3-(4-methoxyphenyl)glycidate | 30 | 5 |

Data adapted from a study on the bioresolution of racemic this compound, demonstrating high enantioselectivity for phenylglycidate compounds. mdpi.com

Decomposition Pathways and Theoretical Studies

The thermal decomposition of this compound has been a subject of theoretical investigation to elucidate the underlying mechanisms and energetics of the process. These studies provide valuable insights into the stability of the molecule and the formation of various decomposition products.

Theoretical studies using density functional theory (DFT) and MP2 methods have proposed a mechanism for the gas-phase decomposition of this compound. nih.govresearchgate.net The initial step involves the elimination of the ethyl group from the ester as ethylene (B1197577) through a concerted six-membered cyclic transition state. nih.gov This process leads to the formation of an unstable intermediate, 3-phenylglycidic acid. This intermediate subsequently undergoes rapid decarboxylation to yield the corresponding aldehyde. nih.gov

In the context of other glycidic acids, such as 2-methyl-3-phenylglycidic acid, acid-catalyzed decarboxylation can lead to two different products depending on the reaction mechanism. researchgate.net One pathway leads to the formation of a ketone, while an alternative mechanism involving initial ring opening can result in the formation of an isomeric product. researchgate.net

Computational studies have been instrumental in characterizing the geometries of the transition states and calculating the energy barriers associated with the decomposition of this compound. The first step, the elimination of ethylene, proceeds through a six-membered cyclic transition state. researchgate.net

For the subsequent decarboxylation of the 3-phenylglycidic acid intermediate, the Gibbs free energy profiles for both the five-membered and four-membered cyclic transition states have been calculated. These calculations support the favorability of the five-membered ring pathway. researchgate.net Natural bond orbital (NBO) analysis has also been employed to investigate the bonding characteristics of the transition state structures. researchgate.net

| Parameter | Value | Method |

|---|---|---|

| Enthalpy of Activation (ΔH‡) | 45.2 kcal/mol | MP2/6-31+G |

| Entropy of Activation (ΔS‡) | -10.7 cal/mol·K | MP2/6-31+G |

| Gibbs Free Energy of Activation (ΔG‡) | 52.1 kcal/mol | MP2/6-31+G* |

Theoretical values calculated at 643.15 K, corresponding to experimental conditions. researchgate.net

Isomerization and Rearrangement Mechanisms

Isomerization and rearrangement reactions of this compound can occur under certain conditions, leading to the formation of different structural isomers. For example, enzymatic hydrolysis of racemic this compound can be highly enantioselective, allowing for the isolation of optically pure (2R,3S)-ethyl 3-phenylglycidate. nih.govmdpi.com This process doesn't involve a rearrangement of the core structure but rather a selective reaction of one enantiomer over the other.

Further reactions of the ring-opened products can lead to rearranged structures. For instance, the product of the reaction with sodium azide can be subsequently reduced and acylated to form the Taxol C-13 side chain, demonstrating a sequence of transformations that alter the functional groups without racemization. nih.govmdpi.com

Research Applications of Ethyl 3 Phenylglycidate

As a Chiral Building Block in Pharmaceutical Synthesis

The chirality of ethyl 3-phenylglycidate is of paramount importance in the pharmaceutical industry, where the stereochemistry of a drug molecule can significantly influence its biological activity. The different enantiomers of this compound serve as crucial intermediates in the synthesis of a variety of therapeutic agents.

Optically pure (2R,3S)-ethyl 3-phenylglycidate is a key intermediate in the chemoenzymatic synthesis of the C-13 side chain of Paclitaxel (Taxol), a potent anticancer drug. chemicalbook.commdpi.com The side chain, N-benzoyl-(2R,3S)-phenylisoserine, is crucial for the drug's antitumor activity. google.com The synthesis involves the use of the chiral (2R,3S)-enantiomer of trans-β-phenylglycidic esters as a starting material. google.com A chemoenzymatic approach, utilizing a newly isolated Galactomyces geotrichum strain with epoxide hydrolase activity, has been developed to produce (2R,3S)-ethyl 3-phenylglycidate with high enantioselectivity. chemicalbook.commdpi.com This biocatalytic resolution of racemic this compound provides an efficient route to the specific enantiomer required for the synthesis of the Taxol side chain. chemicalbook.commdpi.com

| Application | Key Intermediate | Significance |

| Taxol C-13 Side Chain Synthesis | (2R,3S)-Ethyl 3-phenylglycidate | Essential for the biological activity of the anticancer drug Taxol. google.com |

This compound is also utilized in the synthesis of norepinephrine (B1679862) reuptake inhibitors (NRIs). chemicalbook.com NRIs are a class of drugs used to treat conditions such as depression and ADHD by increasing the levels of norepinephrine in the brain. nih.gov Specifically, (2R,3S)-ethyl 3-phenylglycidate is a precursor for the synthesis of Reboxetine, a selective norepinephrine reuptake inhibitor. chemicalbook.com

The (2S,3R) enantiomer of this compound serves as a building block for the synthesis of nootropic drugs. chemicalbook.com Nootropics, also known as "smart drugs," are compounds that may enhance cognitive function. google.com An example of a nootropic synthesized from this precursor is Clausenamide. chemicalbook.com

Analogues of this compound are important intermediates in the synthesis of cardiovascular drugs. For instance, (2R,3S)-3-(4-methylphenyl)glycidic acid methyl ester, a structurally similar compound, is a key intermediate in the synthesis of Diltiazem (B1670644). mdpi.com Diltiazem is a calcium channel blocker used to treat high blood pressure, angina, and certain heart arrhythmias. chemicalbook.comgoogle.com The synthesis involves the condensation of 4-methoxybenzaldehyde (B44291) with methyl chloroacetate (B1199739) to form a glycidic ester, which then undergoes ring-opening and cyclization to form the diltiazem core structure. chemicalbook.com

The epoxide ring of this compound is susceptible to ring-opening reactions, which can be catalyzed by enzymes. Research has shown that epoxide hydrolases can catalyze the enantioselective hydrolysis of racemic this compound. nih.govelectronicsandbooks.com This enzymatic process opens the door for the synthesis of chiral β-hydroxy-α-amino acids. The biocatalytic opening of the epoxide ring with an amine source (aminolysis) would lead to the formation of these valuable amino acid derivatives, which are important building blocks in medicinal chemistry. researchgate.net While direct biocatalytic amination of this compound is an area of ongoing research, the established enzymatic hydrolysis demonstrates the potential for developing such biocatalytic routes. nih.govelectronicsandbooks.com

Advanced Analytical and Spectroscopic Methodologies in Ethyl 3 Phenylglycidate Research

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of Ethyl 3-phenylglycidate, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) being the most prominently used methods.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess

HPLC is a versatile technique for assessing the purity of this compound. Reverse-phase (RP) HPLC methods are commonly employed for this purpose. sielc.com A typical RP-HPLC setup utilizes a stationary phase like Newcrom R1 and a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid such as phosphoric acid. sielc.comsielc.com For applications requiring compatibility with mass spectrometry, formic acid is substituted for phosphoric acid. sielc.comsielc.com These methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.com

The separation of enantiomers, which is critical due to the chiral nature of the molecule, necessitates the use of chiral HPLC. phenomenex.com This technique is indispensable for determining the enantiomeric excess (e.e.) of a sample. mdpi.com A reported method for resolving the enantiomers of this compound involves a Daicel Chiralpack AS-H column. mdpi.com The separation is achieved using a mobile phase of n-hexane and isopropanol (B130326). mdpi.com

Table 1: HPLC Methods for this compound Analysis

| Analysis Type | Column | Mobile Phase | Flow Rate | Purpose | Reference |

| Purity (RP-HPLC) | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Not Specified | Purity assessment and impurity isolation | sielc.com, sielc.com |

| Enantiomeric Excess (Chiral HPLC) | Daicel Chiralpack AS-H (0.46 cm × 25 cm, 5 µm) | n-hexane / isopropanol (8:2, v/v) | 0.8 mL/min | Separation of (2R,3S) and (2S,3R) enantiomers | mdpi.com |

The enantiomeric excess of the substrate (e.e.s) is calculated to quantify the optical purity, representing the excess of one enantiomer over the other. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity

Gas Chromatography coupled with Mass Spectrometry (GC-MS) serves as a powerful tool for both the identification and purity assessment of this compound. The gas chromatography component separates the compound from any volatile impurities, while the mass spectrometer provides definitive identification.

In GC-MS analysis, the mass spectrometer fragments the molecule and detects the resulting ions based on their mass-to-charge (m/z) ratio. For this compound (molar mass 192.21 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M+) at m/z 192. nih.govsigmaaldrich.comsigmaaldrich.com The fragmentation pattern, which includes characteristic fragments from the ester and phenyl groups, acts as a chemical fingerprint, allowing for unambiguous identification of the compound. Technical grade samples of this compound have been assessed for purity using gas chromatography, confirming its utility in quality control. thegoodscentscompany.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.

¹H NMR and ¹³C NMR for Structural Elucidation and Diastereomer Differentiation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are used to confirm the molecular structure of this compound. The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. nih.govdocbrown.info

A key application of NMR in this compound research is the differentiation of its cis and trans diastereomers. Diastereomers are stereoisomers that are not mirror images and have different physical properties and distinct NMR spectra. nih.gov The protons on the epoxide ring of the cis and trans isomers of this compound exist in different chemical environments. This difference in their spatial arrangement results in unique chemical shifts and coupling constants in the ¹H NMR spectrum, allowing for their differentiation and quantification.

Table 2: Expected NMR Resonances for this compound

| Nucleus | Structural Unit | Expected Chemical Shift Range (ppm) | Notes |

| ¹H NMR | Phenyl group protons | ~7.2 - 7.4 | Aromatic region |

| ¹H NMR | Epoxide ring protons | ~3.5 - 4.5 | Chemical shifts will differ for cis and trans diastereomers |

| ¹H NMR | Ethyl group (-CH₂) | ~4.1 - 4.3 (quartet) | Coupled to -CH₃ protons |

| ¹H NMR | Ethyl group (-CH₃) | ~1.2 - 1.4 (triplet) | Coupled to -CH₂ protons |

| ¹³C NMR | Carbonyl carbon (C=O) | ~165 - 175 | Ester carbonyl |

| ¹³C NMR | Phenyl group carbons | ~125 - 140 | Aromatic region |

| ¹³C NMR | Epoxide ring carbons | ~50 - 65 | |

| ¹³C NMR | Ethyl group carbons | ~60 (-OCH₂) and ~14 (-CH₃) |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. youtube.com The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. pressbooks.pub

The most prominent peaks correspond to the ester and aromatic functionalities. The carbonyl (C=O) stretch of the ester group gives rise to a strong, sharp absorption band typically found around 1735-1750 cm⁻¹. pressbooks.publibretexts.org The C-O single bond stretch of the ester is also clearly visible as a strong peak in the 1100-1300 cm⁻¹ region. researchgate.net The presence of the phenyl group is confirmed by C=C stretching vibrations within the aromatic ring, which appear in the 1450-1600 cm⁻¹ range, and C-H stretching absorptions just above 3000 cm⁻¹. libretexts.org The monosubstituted nature of the benzene (B151609) ring can be inferred from the out-of-plane C-H bending bands in the 690-770 cm⁻¹ region. pressbooks.publibretexts.org The epoxide ring's C-O stretching vibrations can also be identified, typically in the 1250 cm⁻¹ and 800-950 cm⁻¹ regions.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Reference |

| Ester (C=O) | Stretch | ~1740 | pressbooks.pub |

| Ester (C-O) | Stretch | ~1200 | pressbooks.pubresearchgate.net |

| Aromatic (C=C) | Stretch | 1450 - 1600 | libretexts.org |

| Aromatic (C-H) | Stretch | 3000 - 3100 | libretexts.org |

| Aromatic (C-H) | Out-of-plane bend | 690 - 770 | pressbooks.publibretexts.org |

| Epoxide (C-O) | Stretch | ~1250 and 800-950 | General IR knowledge |

High-Resolution Mass Spectrometry (LC-QTOF-MS) for Isomer Differentiation

For complex analyses requiring unambiguous identification, Liquid Chromatography coupled with Quadrupole Time-of-Flight (LC-QTOF) Mass Spectrometry is employed. This high-resolution mass spectrometry (HRMS) technique provides extremely accurate mass measurements of the parent ion, typically to four or more decimal places.

This high mass accuracy allows for the determination of the elemental formula of a compound. For this compound (C₁₁H₁₂O₃), HRMS can confirm this exact formula, which is crucial for distinguishing it from other isomers that have the same nominal mass but a different elemental composition. When coupled with liquid chromatography, LC-QTOF-MS can separate isomers and provide definitive mass confirmation for each, making it a powerful tool for isomer differentiation and structural verification in complex mixtures or for trace-level analysis. nih.gov

Polarimetry for Enantiomeric Excess Validation

Polarimetry is a crucial analytical technique for the validation of enantiomeric excess (ee) in chiral molecules such as this compound. This method is founded on the principle that enantiomers, which are non-superimposable mirror images of each other, rotate plane-polarized light to an equal extent but in opposite directions. schmidt-haensch.com The measurement of this optical rotation allows for the quantitative determination of the purity of a chiral sample. schmidt-haensch.com

The process involves preparing a solution of this compound of a known concentration and measuring its observed optical rotation using a polarimeter. The specific rotation, an intrinsic property of a chiral compound, is then calculated. The enantiomeric excess of a sample is determined by comparing its measured specific rotation to the specific rotation of the pure enantiomer. A system combining a chiral selective separation method, like HPLC, with a polarimetric detector can quantify enantiomeric mixtures even with poor chromatographic resolution. nih.gov Laser-based polarimetric systems can achieve a rotational sensitivity in the range of 10 micro-degrees, enabling high precision in these measurements. nih.gov

The enantiomeric excess is a critical parameter in pharmaceutical and fine chemical synthesis, as different enantiomers can exhibit distinct biological activities. schmidt-haensch.com

Table 1: Hypothetical Data for Enantiomeric Excess Calculation of an this compound Sample

| Parameter | Value | Description |

| Concentration (c) | 1.0 g/mL | The concentration of the sample solution. |

| Path Length (l) | 1 dm | The length of the polarimeter cell. |

| Observed Rotation (α_obs) | +12.5° | The measured rotation of the sample. |

| Specific Rotation of Pure Enantiomer ([α]_max) | +150° | The known specific rotation of the pure (+) enantiomer. |

| Calculated Enantiomeric Excess (ee) | 83.3% | Calculated as ([α]_obs / [α]_max) x 100. |

Dynamic Light Scattering (DLS) for Aggregation Assessment

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles and molecules in suspension or solution. microtrac.comusp.org In the context of this compound research, DLS is an effective methodology for assessing the presence and extent of aggregation. Aggregation, the process by which molecules associate to form larger species, can be a critical quality attribute, and DLS provides valuable insights into the stability of a sample. medium.comdiva-portal.org

The fundamental principle of DLS involves illuminating a sample with a laser beam and analyzing the time-dependent fluctuations in the intensity of the scattered light. usp.orgunchainedlabs.com These fluctuations are a direct result of the random, thermally-driven movement of the particles, known as Brownian motion. usp.org Smaller particles diffuse more rapidly, causing fast fluctuations in scattered light intensity, while larger particles or aggregates move more slowly, leading to slower fluctuations. unchainedlabs.com

An autocorrelator analyzes these intensity fluctuations to determine the translational diffusion coefficient (D) of the particles. unchainedlabs.com This coefficient is then used in the Stokes-Einstein equation to calculate the hydrodynamic diameter (d_H) of the particles. usp.org

Stokes-Einstein Equation: d_H = (k_B * T) / (3 * π * η * D)

Where:

d_H is the hydrodynamic diameter.

k_B is the Boltzmann constant.

T is the absolute temperature.

η is the viscosity of the solvent.

D is the translational diffusion coefficient.

An increase in the average hydrodynamic diameter or the appearance of a multimodal size distribution (indicating multiple distinct particle populations) would signify the formation of this compound aggregates. medium.com Key parameters derived from a DLS measurement include the intensity-weighted Z-average diameter and the Polydispersity Index (PDI), a dimensionless measure of the broadness of the size distribution. usp.org A PDI value below 0.1 typically indicates a monodisperse sample with a narrow size distribution. usp.org

Table 2: Illustrative DLS Results for Monomeric vs. Aggregated this compound

| Sample | Z-Average Diameter (d.nm) | Polydispersity Index (PDI) | Interpretation |

| Sample A | 5 | 0.08 | The sample is primarily monomeric with a narrow size distribution. |

| Sample B | 250 | 0.45 | The sample shows significant aggregation, indicated by a large increase in average size and a broad size distribution. |

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthetic Pathways

The traditional synthesis of glycidic esters, often achieved through the Darzens condensation, involves reagents and conditions that are not aligned with modern principles of green chemistry. The pursuit of environmentally benign synthetic routes is a primary focus of future research. A key objective is the replacement of hazardous reagents and the reduction of waste streams.

One promising avenue is the use of cleaner oxidizing agents. For instance, methods are being explored that utilize hydrogen peroxide as a benign oxidant, which advantageously produces water as the only byproduct. google.com This approach contrasts sharply with traditional methods that may employ stoichiometric amounts of less environmentally friendly reagents. Research in this area aims to develop catalytic systems that can activate hydrogen peroxide efficiently for the epoxidation step, simplifying reaction protocols and minimizing the generation of harmful waste. google.com The goal is to create processes that are not only simpler to operate but also have a significantly reduced environmental footprint, making the industrial production of compounds like 2-phenylpropionic acid from glycidate precursors more sustainable. google.com

Advances in Biocatalysis and Enzyme Engineering for Glycidate Chemistry

Biocatalysis offers a powerful and highly selective alternative to traditional chemical synthesis for producing chiral compounds. The application of enzymes to the chemistry of glycidates, particularly for producing enantiomerically pure forms of ethyl 3-phenylglycidate, is a rapidly advancing field.

Epoxide hydrolases (EHs) have emerged as particularly effective biocatalysts. nih.gov For example, a newly isolated strain of Galactomyces geotrichum (ZJUTZQ200) has been successfully used for the kinetic resolution of racemic this compound (rac-EPG). mdpi.com This biocatalytic process yields (2R,3S)-ethyl-3-phenylglycidate, a crucial intermediate for the synthesis of the Taxol C-13 side chain, with excellent enantioselectivity. nih.govmdpi.com Unlike lipase-catalyzed hydrolysis, which can suffer from product instability and subsequent decarboxylation, epoxide hydrolases offer a more stable reaction system. nih.gov

Future work will likely focus on enzyme engineering—modifying the structure of enzymes like glycosyltransferases and epoxide hydrolases to enhance their catalytic efficiency, substrate scope, and stability. nih.govnih.gov By tailoring enzymes for specific transformations, researchers can create highly efficient and selective pathways to valuable chiral glycidates.

Biocatalytic Resolution of this compound

Click to view interactive table

| Biocatalyst | Substrate | Product | Enantiomeric Excess (e.e.) | Key Findings | Reference |

|---|---|---|---|---|---|

| Galactomyces geotrichum ZJUTZQ200 (whole cell) | rac-Ethyl 3-phenylglycidate (rac-EPG) | (2R,3S)-Ethyl-3-phenylglycidate | > 99% | Demonstrated high enantioselectivity in resolving racemic EPG. The system is stable and avoids issues seen with lipases. | mdpi.com |

| Pseudomonas putida (whole cell) | rac-3-Phenylglycidic acid methyl ester | (2R,3S)-3-Phenylglycidic acid methyl ester | > 99% | Achieved high enantiomeric excess with a 48% yield after optimizing conditions. | mdpi.com |

| Lecitase Ultra (immobilized lipase) | rac-Ethyl 3-phenylglycidate | (2R,3S)-Ethyl-3-phenylglycidate | > 99% | Lipase-catalyzed hydrolysis is a common method, but can be hindered by the instability of the resulting epoxy acid. | nih.govmdpi.com |

Exploration of Novel Biomedical and Material Science Applications

This compound and its derivatives are established as valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com The optically pure (2R,3S)-enantiomer is a key building block for the side chain of the anticancer drug Taxol and the norepinephrine (B1679862) reuptake inhibitor reboxetine. mdpi.com Analogues are used in synthesizing cardiovascular drugs like diltiazem (B1670644). mdpi.com

Future research is aimed at exploring novel applications beyond these established uses. The inherent reactivity of the epoxide ring makes glycidates like this compound versatile synthons for creating diverse molecular architectures. chemimpex.comorgsyn.org This opens up possibilities for synthesizing new classes of biologically active molecules for a range of therapeutic areas.

In material science, epoxides are fundamental components in the production of polymers and resins. This compound can be used to create specialty polymers with enhanced thermal stability and performance characteristics. chemimpex.com Emerging research trends will likely focus on incorporating this and other functionalized glycidates into advanced materials, such as novel composites, coatings, and functional polymers with tailored electronic or biomedical properties.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and advanced experimental techniques is accelerating progress in chemical research. For this compound, computational methods like Density Functional Theory (DFT) are providing unprecedented insight into its chemical behavior.

Theoretical studies have been conducted to elucidate the mechanisms of thermal decomposition of this compound in the gas phase. nih.govresearchgate.net These studies, using DFT and MP2 methods, have mapped out the reaction pathways, identified transition states, and calculated activation energies, revealing that decomposition proceeds through a six-membered cyclic transition state. nih.govresearchgate.net Such computational analyses are crucial for understanding reaction mechanisms and optimizing reaction conditions for both synthesis and degradation. Furthermore, DFT calculations are instrumental in catalyst design, for example, by optimizing the adsorption energies of reactants on a catalyst surface, a principle applicable to developing new catalysts for glycidate synthesis. acs.org

Experimentally, advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) are essential for the analysis and purification of this compound and its derivatives. sielc.com The integration of these computational and experimental approaches allows for a more rational and efficient approach to developing new synthetic methods and applications for this important chemical compound.

Computational Studies on this compound

Click to view interactive table

| Methodology | System Studied | Key Findings | Reference |

|---|---|---|---|

| Density Functional Theory (DFT), MP2 | Gas-phase decomposition of this compound | The decomposition mechanism involves a six-membered cyclic transition state, followed by rapid decarboxylation of the glycidic acid intermediate. | nih.govresearchgate.net |

| DFT, Atoms-in-Molecules (AIM), Natural Bond Orbital (NBO) | Interaction of dipeptides with gold nanoclusters | While not directly on EPG, this research showcases how DFT can be used to study interactions relevant to potential biomedical applications of functionalized molecules. | nih.gov |

Q & A

Q. What are the established synthetic routes for producing enantiomerically pure Ethyl 3-phenylglycidate, and how do reaction conditions influence stereochemical outcomes?

this compound is synthesized via asymmetric epoxidation of α,β-unsaturated esters like cis-ethyl cinnamate. Catalytic methods include Jacobsen epoxidation (using chiral Mn-salen complexes) or enzymatic approaches with epoxide hydrolases. For example, Pseudomonas sp. whole-cell systems achieve enantioselective resolution, yielding (2R,3R)-3-phenylglycidate with >90% enantiomeric excess (ee) under optimized pH and temperature . Reaction parameters such as solvent polarity, catalyst loading, and temperature critically impact stereoselectivity and yield .

Q. Which analytical techniques are most reliable for characterizing this compound’s enantiomeric purity and structural integrity?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is widely used to determine ee, while NMR spectroscopy (e.g., and ) confirms structural assignments. Polarimetry and X-ray crystallography are complementary for absolute configuration verification. Li et al. (2003) validated these methods in their resolution studies, reporting 95% ee for the (R,R)-enantiomer .

Q. How can enzymatic resolution be optimized for this compound using whole-cell biocatalysts?

Optimizing substrate concentration (≤10 mM), pH (7.0–8.0), and incubation time (24–48 hours) enhances enantioselectivity in Pseudomonas sp. systems. Co-solvents like dimethyl sulfoxide (DMSO) improve substrate solubility without inhibiting epoxide hydrolase activity. Monitoring ee via chiral HPLC ensures kinetic resolution efficiency .

Advanced Research Questions

Q. What strategies are effective in engineering epoxide hydrolases to improve catalytic efficiency toward bulky substrates like this compound?

Directed evolution and rational design (e.g., site-saturation mutagenesis at substrate-binding pockets) enhance enzyme-substrate compatibility. Kong et al. (2014) engineered a Aspergillus niger epoxide hydrolase variant (F180L/M263L) that increased activity by 12-fold for bulky epoxides via reduced steric hindrance . Computational docking studies further guide residue substitutions to accommodate phenyl groups .

Q. How should researchers address contradictions in reported enantiomeric ratios across studies synthesizing this compound?

Discrepancies often arise from differences in catalytic systems (e.g., homogenous vs. heterogenous catalysts) or unaccounted variables (e.g., trace moisture in solvents). Systematic replication of experiments with rigorous control of reaction conditions (e.g., anhydrous solvents, inert atmosphere) and statistical validation (e.g., ANOVA for yield comparisons) are critical. Cross-referencing methodologies from Ueberbacher et al. (2005) and Li et al. (2003) can identify protocol-specific biases .

Q. What experimental design principles minimize artifacts in kinetic resolution studies of this compound?

- Controls : Include negative controls (e.g., heat-inactivated enzymes) to rule out non-enzymatic hydrolysis.

- Replication : Triplicate experiments with independent substrate batches reduce batch-specific variability.

- Data normalization : Express activity as μmol·min·mg protein to account for biomass differences.

- Error analysis : Report standard deviations for ee and yield, as highlighted in enzymology best practices .

Q. How can researchers mitigate stereochemical instability during storage of this compound?

Store the compound at 0–6°C under inert gas (argon or nitrogen) to prevent racemization or epoxide ring-opening. Analytical stability studies (e.g., periodic ee checks via HPLC) over 6–12 months are recommended. Evidence from material safety data sheets (MSDS) underscores the need for desiccated environments to avoid hydrolysis .

Methodological Guidance

Q. What statistical approaches are appropriate for analyzing catalytic efficiency data in this compound synthesis?

Non-linear regression (e.g., Michaelis-Menten kinetics) models enzyme activity, while principal component analysis (PCA) identifies correlations between reaction parameters and ee. For small datasets, non-parametric tests (e.g., Mann-Whitney U) compare yields across conditions. Consult statisticians early to align methods with research goals .

Q. How should researchers document and manage raw data from this compound experiments?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Metadata : Record catalyst batch numbers, solvent purity, and instrument calibration dates.

- Storage : Use electronic lab notebooks (ELNs) with version control (e.g., LabArchives).

- Sharing : Deposit processed data in repositories like Zenodo, linking to methodologies from Kong et al. (2014) or Li et al. (2003) .

Q. What ethical and safety considerations are paramount when handling this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。